CAS number for Hex-4-yn-2-yl methanesulfonate
CAS number for Hex-4-yn-2-yl methanesulfonate
An In-depth Technical Guide to Hex-4-yn-2-yl Methanesulfonate: Synthesis, Characterization, and Synthetic Utility
Abstract
Introduction: The Strategic Value of Functionalized Alkynes
Alkynes are foundational building blocks in modern chemistry, prized for their unique linear geometry and rich reactivity.[4][5] Their carbon-carbon triple bonds can undergo a vast array of transformations, serving as precursors to stereochemically defined alkenes, carbonyl compounds, and complex heterocyclic systems.[5][6] In drug discovery, the incorporation of an alkyne motif can enhance binding affinity, improve metabolic stability, and provide a rigid scaffold to orient other pharmacophoric elements.[4]
The strategic value of an alkyne is significantly amplified when it is incorporated into a molecule containing other reactive functional groups. The subject of this guide, Hex-4-yn-2-yl methanesulfonate, exemplifies this principle. It is an alkynyl sulfonate, a class of compounds that serves as powerful synthetic intermediates.[1] The methanesulfonate (mesylate) group is one of the most effective leaving groups in organic synthesis, readily displaced by a wide range of nucleophiles.[7] This guide will detail the synthesis, characterization, and vast synthetic potential of this versatile molecule, providing researchers with the foundational knowledge to leverage its capabilities in their own synthetic programs.
Molecular Overview and Physicochemical Properties
IUPAC Name: hex-4-yn-2-yl methanesulfonate Molecular Formula: C₇H₁₂O₃S Molecular Weight: 176.23 g/mol Structure:
The molecule's structure contains three key features:
-
An Internal Alkyne: The C-C triple bond between C4 and C5 provides a site for various addition and metal-catalyzed reactions.[4]
-
A Chiral Center: The C2 position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Synthesis from a racemic or enantiomerically enriched precursor alcohol will dictate the stereochemistry of the final product.
-
A Methanesulfonate (Mesylate) Group: This sulfonate ester at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[7]
Predicted Physicochemical Data
As this compound is not commercially cataloged, experimental data is unavailable. The following table summarizes predicted properties based on its structure and data from analogous compounds like hexyl methanesulfonate.[8][9][10]
| Property | Predicted Value | Rationale / Comparison |
| Physical State | Colorless to pale yellow liquid | Similar to other small molecule mesylates.[9] |
| Boiling Point | >180 °C (estimate) | Higher than the precursor alcohol (4-hexyn-2-ol, ~154 °C) due to increased molecular weight.[11] |
| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate, THF. Insoluble in water. | Typical for moderately polar organic esters. |
| Stability | Store in a cool, dry place. Sensitive to moisture and strong bases/nucleophiles. | Mesylates can hydrolyze and are reactive towards nucleophiles.[7] |
Synthesis and Mechanism
The most direct and reliable route to Hex-4-yn-2-yl methanesulfonate is through the methanesulfonylation of its corresponding precursor, 4-Hexyn-2-ol (CAS: 19780-83-7).[11][12] This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl byproduct.[7][13][14]
Experimental Protocol: Synthesis of Hex-4-yn-2-yl methanesulfonate
Disclaimer: This protocol is a representative procedure based on established methods for the mesylation of secondary alcohols and should be adapted and optimized as necessary.[7][13] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Hexyn-2-ol (1.0 eq)[12]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hexyn-2-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[13]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[13]
-
Upon completion, quench the reaction by adding cold water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.[13]
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and finally brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Hex-4-yn-2-yl methanesulfonate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to deprotonate the resulting oxonium ion and to neutralize the HCl generated during the reaction, driving it to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Hex-4-yn-2-yl methanesulfonate.
Spectroscopic Characterization
Structural elucidation and purity assessment of the synthesized product would rely on standard spectroscopic techniques.[15][16][17] The following table outlines the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~5.0-5.2 (m, 1H, -CH -OMs), ~3.0 (s, 3H, -SO₂-CH₃ ), ~2.5 (m, 2H, -C≡C-CH₂ -), ~1.8 (t, 3H, CH₃ -C≡C-), ~1.5 (d, 3H, -CH(CH₃ )-OMs). The chemical shift of the proton at C2 is significantly downfield compared to the precursor alcohol due to the electron-withdrawing effect of the mesylate group. |
| ¹³C NMR | δ (ppm): ~80-85 (alkynyl carbons, C4 & C5), ~75-80 (C2, -C H-OMs), ~40 (-SO₂-C H₃), ~30 (C3, -C≡C-C H₂-), ~20 (C1, -CH(C H₃)-OMs), ~3 (C6, C H₃-C≡C-). |
| IR (Infrared) | ν (cm⁻¹): ~2250 (weak, C≡C stretch for internal alkyne), ~1350 & ~1175 (strong, asymmetric and symmetric S=O stretch of sulfonate), ~950 (strong, S-O stretch). |
| MS (Mass Spec) | ESI+: m/z = 177.05 [M+H]⁺, 199.03 [M+Na]⁺. Fragmentation: Loss of the mesyl group (-SO₂CH₃) or methanesulfonic acid (-HSO₃CH₃) would be characteristic. |
Reactivity and Synthetic Applications
The synthetic utility of Hex-4-yn-2-yl methanesulfonate stems from its ability to act as a versatile bifunctional building block. The two key reactive sites can be addressed either sequentially or, in some cases, concurrently.
A. Nucleophilic Substitution at C2
The mesylate is an outstanding leaving group, facilitating Sₙ2 reactions with a wide variety of soft and hard nucleophiles. This allows for the facile introduction of diverse functionalities at the C2 position while preserving the alkyne.
Examples of Transformations:
-
Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding homopropargylic azide, a precursor for "click" chemistry and the synthesis of amines and triazoles.[18]
-
Cyanation: Displacement with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines.[5]
-
Alkylation: Carbon nucleophiles, such as organocuprates or stabilized enolates, can be used to form new C-C bonds.
-
Heteroatom Nucleophiles: Amines, thiols, and alcohols (or their conjugate bases) can be used to introduce nitrogen, sulfur, and oxygen-based functionalities, respectively.
B. Transformations of the Alkyne Moiety
The internal alkyne is a hub for chemical diversification, participating in numerous well-established reactions.
Examples of Transformations:
-
Catalytic Hydrogenation: Partial reduction using Lindlar's catalyst would yield the corresponding (Z)-alkene, while dissolving metal reduction (Na/NH₃) would give the (E)-alkene. Complete hydrogenation would produce the saturated alkane.
-
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbo- and heterocyclic rings.
-
Transition-Metal-Catalyzed Reactions: While less reactive than terminal alkynes, internal alkynes can still participate in reactions like Pauson-Khand reactions or various arylations and cyclizations.[2][6]
-
Hydration: Hydration of the alkyne (e.g., with HgSO₄/H₂SO₄) would yield a ketone.
Diagram of Synthetic Potential
Caption: Key reaction pathways for Hex-4-yn-2-yl methanesulfonate.
Safety and Handling
-
Methanesulfonyl Chloride (MsCl): The primary reagent in the synthesis is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Alkylating Agent: As a methanesulfonate ester, the title compound is a potential alkylating agent and should be handled with appropriate caution to avoid inhalation, ingestion, and skin contact.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory. Reactions should be conducted in well-ventilated areas.
Conclusion
Hex-4-yn-2-yl methanesulfonate stands as a highly valuable, albeit non-commercial, synthetic intermediate. Its structure provides two distinct and orthogonal points for chemical modification: a readily displaceable mesylate group for nucleophilic substitution and a versatile internal alkyne for addition and cyclization reactions. This dual functionality makes it an ideal building block for constructing complex molecules in fields ranging from pharmaceutical development to materials science. The straightforward synthesis from its corresponding alcohol ensures its accessibility to the broader research community, who can leverage its reactivity to accelerate their discovery programs.
References
- Benchchem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
- Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. (n.d.). PMC.
- Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review. (2026, February 3). ResearchGate.
- Marsicano, V. (2021). Functionalised alkynes as starting materials to build up valuable organic scaffolds.
- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Publications.
- Sulfonylation of alcohol. (n.d.). Google Patents.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025, April 17). RSC Publishing.
- PubChem. (n.d.). 4-Hexyn-2-ol.
- ChemicalBook. (n.d.). 4-Hexyn-2-ol | 19780-83-7.
- MilliporeSigma. (n.d.). Hexyl methanesulfonate | 16156-50-6.
- SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes. (n.d.). PMC.
- Sigma-Aldrich. (n.d.). Hexyl methanesulfonate | 16156-50-6.
- PubChem. (n.d.). Hexyl methanesulfonate.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI.
Sources
- 1. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalised alkynes as starting materials to build up valuable organic scaffolds [tesidottorato.depositolegale.it]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hexyl methanesulfonate | 16156-50-6 [sigmaaldrich.com]
- 9. Hexyl methanesulfonate | 16156-50-6 [sigmaaldrich.com]
- 10. Hexyl methanesulfonate | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
- 12. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
